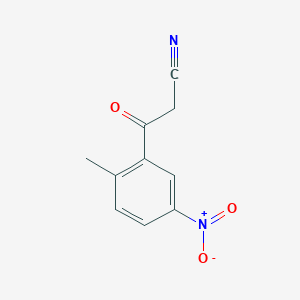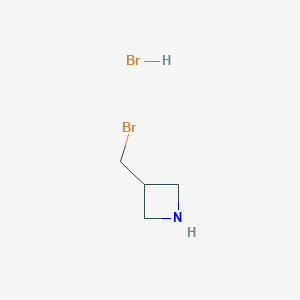
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile is an organic compound that features a nitrile group, a nitro group, and a ketone group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile typically involves the nitration of methylbenzoate derivatives followed by subsequent reactions to introduce the nitrile and ketone functionalities. One common method involves the reaction of methyl 3-methylbenzoate with fuming nitric acid to introduce the nitro group . The resulting nitro compound can then be subjected to further reactions to introduce the nitrile and ketone groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nitriles or ketones.
Wissenschaftliche Forschungsanwendungen
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism by which 3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile exerts its effects depends on the specific application. For instance, in antibacterial applications, the nitro group can undergo reduction to form reactive intermediates that interact with bacterial DNA or enzymes, leading to antibacterial activity . The molecular targets and pathways involved can vary based on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2-Methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine
Uniqueness
3-(2-Methyl-5-nitrophenyl)-3-oxopropanenitrile is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its structural features also contribute to its potential biological activity, making it a compound of interest in medicinal chemistry.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-(2-methyl-5-nitrophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7-2-3-8(12(14)15)6-9(7)10(13)4-5-11/h2-3,6H,4H2,1H3 |
InChI-Schlüssel |
LDHIZZKTQZBLKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















